2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine
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Overview
Description
2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine typically involves the reaction of 2-chloro-4-aminopyridine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets involved would require further research and experimental validation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine: Similar in structure but with an additional fluorine atom.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains two chlorine atoms and a dimethylamino group.
Uniqueness
2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is unique due to its specific substitution pattern and the presence of both chlorine and difluoroethoxy groups. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for research and development in various fields .
Properties
Molecular Formula |
C7H7ClF2N2O |
---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-7(12-5)13-3-6(9)10/h1-2,6H,3H2,(H2,11,12) |
InChI Key |
LMHCCBZDCOBTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OCC(F)F)Cl)N |
Origin of Product |
United States |
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